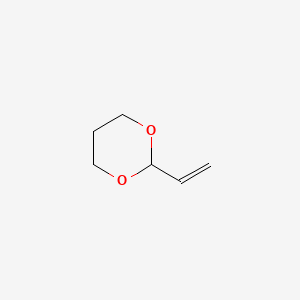

2-Vinyl-1,3-dioxane

説明

Significance of Cyclic Acetals and Vinyl Moieties in Chemical Synthesis

The chemical utility of 2-vinyl-1,3-dioxane is rooted in the distinct functionalities of its two primary components: the cyclic acetal (B89532) and the vinyl group.

Cyclic acetals are a class of organic compounds that are widely employed as protecting groups for carbonyl compounds (aldehydes and ketones) in multi-step organic synthesis. numberanalytics.comfiveable.mepearson.com Their stability in neutral to strongly basic conditions allows chemists to perform reactions on other parts of a molecule without affecting a sensitive carbonyl group. fiveable.melibretexts.org The acetal can later be removed, typically by treatment with aqueous acid, to regenerate the original carbonyl functionality. fiveable.melibretexts.orgorganicchemistrytutor.com The formation of five- and six-membered cyclic acetals is often favored due to their increased stability. fiveable.meorganicchemistrytutor.com Beyond protection, cyclic acetals can also influence the stereochemical outcome of reactions, serving as valuable tools in complex syntheses, such as those of carbohydrates. numberanalytics.com

Vinyl moieties (H₂C=CHR) are fundamental to polymer chemistry, serving as the monomers for a vast array of common plastics known as vinyl polymers. wikipedia.org The reactivity of the carbon-carbon double bond allows for polymerization through various mechanisms, including radical, cationic, and anionic pathways, to form long alkane-chain backbones. wikipedia.org This versatility enables the production of polymers with a wide range of properties and applications. wikipedia.orgrsc.org In addition to polymerization, the vinyl group is a versatile functional handle that can participate in numerous other chemical reactions, such as oxidation, reduction, and addition reactions. ontosight.ai

Contextualization of this compound within Dioxane Chemistry

This compound is a derivative of 1,3-dioxane (B1201747), a six-membered heterocyclic ether. ontosight.ai What sets it apart is the presence of the vinyl group at the 2-position of the ring, which imparts reactivity not typically associated with simple dioxanes. ontosight.ai The synthesis of this compound compounds can be achieved by reacting acrolein with a 1,3-propanediol (B51772) compound in the presence of a solid cation exchange resin in its acid form. google.com

The combination of the stable dioxane ring and the reactive vinyl group within the same molecule opens up unique synthetic possibilities. The dioxane portion can act as a latent aldehyde, while the vinyl group can undergo polymerization or other modifications. This dual functionality makes this compound a valuable intermediate in the synthesis of more complex molecules. ontosight.aiontosight.ai

Overview of Key Research Areas in this compound Chemistry

Research into this compound and its derivatives is active and spans several key areas, primarily focusing on its utility in polymerization and as a precursor in organic synthesis.

Polymer Chemistry: A significant area of research involves the polymerization of this compound. ontosight.ai The vinyl group allows it to act as a monomer, leading to the formation of polymers with unique properties. ontosight.ai These polymers can find applications in adhesives, coatings, and the development of new materials. ontosight.ailookchem.com Lewis acid-initiated polymerizations of related 2-vinyl-1,3-dioxolanes have shown that polymerization can proceed through multiple pathways, including 1,2-addition, ring-opening, and rearrangement mechanisms. researchgate.net

Organic Synthesis: In organic synthesis, this compound serves as a versatile intermediate. ontosight.ai For instance, it can undergo hydroformylation, a reaction that adds a formyl group and a hydrogen atom across the double bond, to produce 3-(1',3'-dioxane)propionaldehyde derivatives. google.com Furthermore, it can react with organolithium reagents in a process that involves nucleophilic addition to the double bond and subsequent cleavage of the dioxane ring, yielding enol ethers. rsc.org These transformations highlight its role as a building block for creating more complex molecular architectures.

Materials Science: The ability of this compound to polymerize and be incorporated into larger structures makes it a compound of interest in materials science. Research has explored its use in developing new polymeric materials that could have applications in areas such as biomedical devices and advanced composites. ontosight.aiontosight.ai

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Boiling Point | 121-123°C |

| Density | ~0.97 g/cm³ at 20°C |

| Synonyms | 2-Ethenyl-1,3-dioxane, Propenal trimethylene acetal |

| This table displays key physical and chemical properties of this compound. ontosight.ailookchem.com |

| Reagent | Reaction Type | Product Type |

| Hydrogen and Carbon Monoxide (with catalyst) | Hydroformylation | 3-(1',3'-dioxane)propionaldehyde derivatives |

| Alkyl-lithiums (e.g., n-butyl-lithium) | Nucleophilic Addition / Ring Cleavage | Enol ethers |

| This table summarizes some of the key chemical reactions that this compound undergoes. google.comrsc.org |

Structure

2D Structure

3D Structure

特性

分子式 |

C6H10O2 |

|---|---|

分子量 |

114.14 g/mol |

IUPAC名 |

2-ethenyl-1,3-dioxane |

InChI |

InChI=1S/C6H10O2/c1-2-6-7-4-3-5-8-6/h2,6H,1,3-5H2 |

InChIキー |

MBUIVAAHRBEDCW-UHFFFAOYSA-N |

正規SMILES |

C=CC1OCCCO1 |

製品の起源 |

United States |

Synthetic Methodologies for 2 Vinyl 1,3 Dioxane and Its Structural Analogues

Condensation Reactions for Dioxane Ring Formation

The formation of the 1,3-dioxane (B1201747) ring is commonly achieved through the acid-catalyzed condensation of an aldehyde with a 1,3-diol. This reversible reaction, known as acetalization, is a cornerstone in the synthesis of these cyclic structures.

Acrolein and 1,3-Propanediol (B51772) Condensation via Acid Catalysis

The direct condensation of acrolein with 1,3-propanediol in the presence of an acid catalyst is a primary method for the synthesis of 2-vinyl-1,3-dioxane. google.com This process efficiently produces the target compound by forming a cyclic acetal (B89532) from the aldehyde group of acrolein. Solid acid catalysts, such as perfluoro sulfonic acid cation exchange resins, are often employed to facilitate easy removal and reduce potential corrosion issues. google.comgoogle.com The reaction can proceed rapidly without heat, which is advantageous as it minimizes the formation of by-products that can occur at elevated temperatures. google.com

In a typical batch process, acrolein and 1,3-propanediol are mixed with a catalytic amount of a strong acid ion exchange resin. google.com For instance, using Ionac CFP-105 (H+) resin, the formation of this compound commenced immediately, with an initial formation rate of approximately 18 moles per liter per hour. google.com Within 93 minutes, a 61% conversion of acrolein was achieved with a selectivity towards the acetal product in the range of 95-100%. google.com

The reaction temperature is a critical parameter influencing both the rate and the equilibrium of the condensation.

Table 1: Influence of Temperature on Acrolein Condensation

| Temperature | Effect on Reaction Rate | Effect on Equilibrium Conversion |

| Higher Temperatures | Faster rate of condensation | Lower equilibrium conversion to the dioxane product |

| Lower Temperatures | Slower rate of condensation | Higher equilibrium conversion to the dioxane product |

This table summarizes the general effects of temperature on the acid-catalyzed condensation of acrolein and 1,3-propanediol, based on findings in patent literature. google.com

Influence of Diol Structure on Reaction Kinetics and Yields

The structure of the diol reactant significantly influences the reaction characteristics. The synthesis of this compound's structural analogue, 2-vinyl-1,3-dioxolane (B1585387), is accomplished by a similar condensation reaction between acrolein and ethylene (B1197577) glycol.

The equilibrium of the condensation reaction is heavily dependent on the specific diol used. google.com The formation of six-membered 1,3-dioxanes from 1,3-diols is often more favorable compared to the formation of five-membered 1,3-dioxolanes from 1,2-diols like ethylene glycol. orgsyn.org For example, the conversion of an intermediate bromo aldehyde to a dioxane proceeds readily due to a favorable equilibrium position. orgsyn.org In contrast, reactions involving ethylene glycol to form dioxolanes can have less favorable equilibria, sometimes requiring more rigorous removal of water to drive the reaction to completion. orgsyn.org Furthermore, the stability of derivatives can be affected; Grignard reagents derived from 2-substituted-1,3-dioxanes are noted to be more thermally stable than their 1,3-dioxolane (B20135) counterparts. orgsyn.org

Radical Vinylation Strategies

Radical vinylation presents an alternative pathway for introducing a vinyl group at the C2 position of pre-formed dioxane or dioxolane rings. This method relies on radical chain mechanisms to achieve the desired transformation.

Vinylation of 1,3-Dioxolanes and Dioxanes with Vinyl Bromides

Research has demonstrated that radical vinylation of 1,3-dioxolanes using vinyl bromides with an electron-withdrawing substituent can proceed effectively to yield 2-vinyl-1,3-dioxolanes. rsc.orgrsc.org This reaction provides a useful method for C-C bond formation at the C2 position of the heterocyclic ring. rsc.org The process typically involves a radical initiator, such as di-tert-butylhyponitrite (DTBHN), in a suitable solvent like acetonitrile (B52724) at elevated temperatures (e.g., 60°C). rsc.org

The reactivity in these vinylation reactions is influenced by the substituents on the dioxolane ring. A study by Kippo et al. investigated the vinylation of various 2-substituted-1,3-dioxolanes.

Table 2: Radical Vinylation of 2-Substituted-1,3-dioxolanes

| Dioxolane Substituent (at C2) | Vinyl Bromide Used | Yield (%) |

| 2-Octyl | Methyl 3-bromo-2-methylacrylate | 68 |

| 2-Cyclohexyl | Methyl 3-bromo-2-methylacrylate | 56 |

| 2-Aryl | Methyl 3-bromoacrylate | 85 |

This table presents selected results from a study on the radical vinylation of 1,3-dioxolanes, highlighting the influence of the C2 substituent on product yield.

Mechanistic Considerations in Radical Chain Propagation and Hydrogen Abstraction

The mechanism of radical vinylation is a chain reaction comprising initiation, propagation, and termination phases. rsc.orgyoutube.comlibretexts.org A proposed mechanism for the vinylation of a 1,3-dioxolane involves a four-step propagation cycle. rsc.org

Hydrogen Abstraction: A radical initiator (e.g., DTBHN) generates a tert-butoxy (B1229062) radical, which abstracts a hydrogen atom from the C2 position of the dioxane or dioxolane ring to form a resonance-stabilized α,α-dioxy radical. rsc.org

Radical Addition: The newly formed carbon-centered radical adds to the double bond of the vinyl bromide. rsc.org

β-Elimination: The resulting adduct undergoes β-elimination, expelling a bromine radical to form the this compound product. rsc.org

Chain Propagation: The liberated bromine radical abstracts a hydrogen from another molecule of the starting dioxane, regenerating the α,α-dioxy radical and continuing the chain. rsc.org

The hydrogen abstraction step is particularly sensitive to the ring size of the substrate. rsc.org Studies have indicated that abstraction of α-hydrogens in five-membered rings (dioxolanes) by a bromine radical proceeds more readily than in six-membered rings (dioxanes). rsc.org This difference in reactivity affects the efficiency of the chain propagation and is a key mechanistic consideration. rsc.org

Transacetalization and Palladium-Catalyzed Coupling Approaches

Beyond direct condensation and radical vinylation, other synthetic strategies such as transacetalization and palladium-catalyzed cross-coupling offer alternative routes.

Transacetalization involves the reaction of a pre-existing acetal with a diol or a carbonyl compound in the presence of an acid catalyst. Deprotection of acetals is often carried out via acid-catalyzed transacetalization in a solvent like acetone. organic-chemistry.org It is also possible to convert carbonyl compounds to 1,3-dioxanes via an in situ acetal exchange process using reagents like ethyl orthoformate and 1,3-propanediol with a catalyst such as N-Bromosuccinimide (NBS), a method that tolerates acid-sensitive groups. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Heck-Mizoroki reaction, represent a powerful, though less commonly reported, approach for forming the vinyl group. nih.gov In principle, this strategy could involve coupling a 2-halo-1,3-dioxane with a vinyl organometallic reagent or, conversely, coupling a 2-metallated-1,3-dioxane with a vinyl halide. While specific examples for this compound are not prominent, the general methodology is well-established for the vinylation of various substrates. nih.govnih.gov These reactions typically employ a palladium(0) catalyst, often generated in situ from a Pd(II) precatalyst, a phosphine (B1218219) ligand, and a base. whiterose.ac.ukbrynmawr.edu The solvent can play a crucial role, with polar aprotic solvents like 1,4-dioxane, DMF, or NMP often used. nih.govnih.gov An approach could involve the palladium-catalyzed coupling of a vinyl bromide with a 2-stannyl- or 2-zincyl-1,3-dioxane derivative, leveraging the extensive literature on Stille or Negishi cross-coupling reactions.

Synthesis of 2-Vinyl-1,3,2-dioxaphospholanes and Dioxaphosphorinanes

The synthesis of 2-oxo-2-vinyl-1,3,2-dioxaphospholanes and their six-membered ring counterparts, -dioxaphosphorinanes, has been effectively achieved through a two-step procedure. organic-chemistry.orgresearchgate.net This method is noted for its simplicity and good yields, avoiding the need for complex starting materials. organic-chemistry.org

The initial step involves a transesterification reaction between a suitable diol and diethyl phosphite (B83602). This reaction produces cyclic phosphites with high purity, typically in yields ranging from 72% to 96%. organic-chemistry.org

Table 1: Two-Step Synthesis of 2-Oxo-2-vinyl-1,3,2-dioxaphosphorus Compounds

| Step | Reaction | Reagents | Typical Yield |

|---|---|---|---|

| 1 | Transesterification | Diol, Diethyl Phosphite | 72-96% organic-chemistry.org |

Theoretical DFT calculations have been employed to understand the stereoelectronic effects in these five- and six-membered ring systems, which exhibit different reactivity and spectral data. organic-chemistry.orgresearchgate.net

Role of Transition Metal Catalysis in Vinyl Group Introduction

Transition metal catalysis is a cornerstone in modern organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of synthesizing vinyl-substituted dioxanes and their analogues, transition metals, particularly palladium, play a pivotal role in the introduction of the vinyl moiety. organic-chemistry.orgresearchgate.net

The primary mechanism involves cross-coupling reactions, where a transition metal complex facilitates the reaction between an organometallic reagent and an organic halide or triflate. nih.gov For instance, the synthesis of 2-oxo-2-vinyl-1,3,2-dioxaphosphorinanes relies on a palladium-catalyzed coupling of a cyclic phosphite with vinyl bromide. organic-chemistry.orgresearchgate.net This type of reaction, which shares principles with well-known transformations like the Mizoroki-Heck or Suzuki-Miyaura reactions, is essential for creating the C-vinyl bond. organic-chemistry.orgresearchgate.netmdpi.com

Catalytic systems often consist of a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or PdCl₂(dppf), and may require an oxidant or a specific ligand to facilitate the catalytic cycle. mdpi.comrsc.org This cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov The versatility of these catalytic systems allows for the vinylation of a wide array of substrates under relatively mild conditions, highlighting their importance in constructing complex molecules containing the vinyl-1,3-dioxane scaffold. researchgate.netmdpi.com

Other Advanced Organic Synthesis Routes

Beyond the methods described, other advanced routes provide access to vinyl-1,3-dioxane and its derivatives, often allowing for the introduction of further functionality.

Preparation from 2-Hydroxymethyl-1,3-dioxolane Derivatives

While the direct conversion of a 1,3-dioxolane (a five-membered ring) to a 1,3-dioxane (a six-membered ring) is not a standard transformation, related methods are used to vinylate hydroxyl-containing dioxanes. A notable advanced route is the selective vinylation of hydroxyl-containing furan (B31954) dioxacyclanes. researchgate.net

This method has been applied to synthesize cis-5-alkyl-2-(2-furyl)-5-vinyloxymethyl-1,3-dioxanes. The reaction involves the vinylation of the starting material, cis-5-alkyl-5-hydroxymethyl-2-(2-furyl)-1,3-dioxanes, using acetylene (B1199291) in a potassium hydroxide-dimethyl sulfoxide (B87167) (KOH-DMSO) superbasic system. researchgate.net The reaction proceeds stereoselectively at temperatures between 85-100°C, leading to the desired vinyl ether derivatives in high yields, up to 93%. researchgate.net This process demonstrates a powerful technique for introducing a vinyl group by converting a hydroxymethyl substituent into a vinyloxymethyl group.

Table 2: Vinylation of Hydroxymethyl-1,3-dioxanes with Acetylene

| Starting Dioxane | Temperature | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| cis-2a | 85°C | 3 | 76 | 67 researchgate.net |

| cis-2b | 85°C | 3 | 73 | 60 researchgate.net |

| cis-2b | 85°C | 5 | 95 | 80 researchgate.net |

| cis-2b | 100°C | 3 | 100 | 92 researchgate.net |

cis-2a: 5-methyl-2-(2-furyl)-5-hydroxymethyl-1,3-dioxane cis-2b: 5-ethyl-2-(2-furyl)-5-hydroxymethyl-1,3-dioxane

Routes for Substituted Vinyl-1,3-dioxanes (e.g., Hydroxyl-Functionalized)

The synthesis of vinyl-1,3-dioxanes bearing additional functional groups, such as a hydroxyl group, can be achieved through several strategic routes. One direct approach is the acid-catalyzed reaction between a 1,3-diol and a vinyl-containing aldehyde, such as acrolein. google.com To produce a hydroxyl-functionalized variant like cis-2-vinyl-1,3-dioxan-5-ol, a triol (e.g., glycerol) would be reacted with acrolein. ontosight.ai This acetalization reaction forms the dioxane ring while preserving one of the hydroxyl groups from the triol backbone.

Another general and simple methodology for creating substituted 1,3-dioxanes starts with an alpha-substituted aldehyde. ijapbc.com This aldehyde undergoes alpha-formylation when treated with aqueous formaldehyde (B43269) in the presence of a base. The resulting dialdehyde (B1249045) is then reduced in situ to yield the necessary 1,3-diol, which can subsequently be reacted with aldehydes or ketones to form the desired substituted 1,3-dioxane in good yields. ijapbc.com By choosing appropriate starting materials, this flexible route can be adapted to produce a variety of substituted 1,3-dioxanes.

Reactivity and Transformational Chemistry of 2 Vinyl 1,3 Dioxane

Role as a Synthon in Complex Organic Synthesis

2-Vinyl-1,3-dioxane is a versatile building block in organic synthesis, primarily utilized as a masked aldehyde and a precursor to various functional groups. Its cyclic acetal (B89532) structure provides stability under numerous reaction conditions, allowing for selective transformations at the vinyl group. thieme-connect.de

Preparation of α,β-Unsaturated Aldehydes and 1,4-Dialdehyde Monoacetals

One of the key applications of vinyl-1,3-dioxane derivatives is in the synthesis of α,β-unsaturated aldehydes. The 1,3-dioxane (B1201747) moiety serves as a protecting group for a carbonyl functional group. thieme-connect.de This protection strategy is crucial in multi-step syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule undergo reaction.

The synthesis of α,β-unsaturated aldehydes often involves the reaction of an α,β-unsaturated carbonyl compound like acrolein with a 1,3-diol in the presence of an acid catalyst. psu.edugoogle.com Deprotection of the resulting this compound, typically under acidic conditions, regenerates the aldehyde to yield the desired α,β-unsaturated aldehyde. orgsyn.org

Furthermore, this compound and its derivatives are instrumental in preparing 1,4-dialdehyde monoacetals. These compounds are valuable intermediates in the synthesis of various organic molecules, including monomers for polymerization.

Generation of Grignard Reagents for Further Derivatization

While this compound itself is not directly converted into a Grignard reagent, its bromo-derivatives, such as 2-(2-bromoethyl)-1,3-dioxane, are important precursors for forming Grignard reagents. orgsyn.org The 1,3-dioxane ring is stable enough to withstand the conditions of Grignard reagent formation. orgsyn.org This stability is a notable advantage over acyclic acetals or 1,3-dioxolanes derived from ethylene (B1197577) glycol, whose corresponding Grignard reagents tend to be less stable. orgsyn.org

The Grignard reagents generated from these bromo-acetals can then participate in a wide array of subsequent reactions, including alkylations, acylations, and additions to carbonyl compounds. orgsyn.org This two-step process, involving the formation of the Grignard reagent followed by its reaction, allows for the introduction of a protected aldehyde functionality into a target molecule.

Regioselective Alkylation for Acyclonucleoside Synthesis

In the field of medicinal chemistry, derivatives of this compound play a role in the synthesis of acyclonucleosides, which are analogues of nucleosides with potential antiviral and anticancer properties. Specifically, halogenated derivatives of 1,3-dioxanes and the related 1,3-dioxolanes serve as alkylating agents for purine (B94841) and pyrimidine (B1678525) bases. nih.gov

The reaction involves the regioselective alkylation of the nucleobase, typically at the N-9 position for purines, to introduce the dioxane-containing side chain. nih.govresearchgate.net This method provides a route to α-branched acyclic nucleosides. nih.gov The choice of catalyst and reaction conditions can influence the regioselectivity of the alkylation. nih.govresearchgate.net

Functional Group Interconversions

The vinyl group of this compound is the primary site of its reactivity, enabling a variety of functional group interconversions. ontosight.ai

Electrophilic Reactions for Introduction of Functional Groups

The electron-rich double bond of this compound is susceptible to attack by electrophiles. This reactivity allows for the introduction of a range of functional groups. For instance, electrophilic addition of halogens like bromine can lead to dihalogenated intermediates. These intermediates can be valuable in subsequent cross-coupling reactions.

Reactions with Nucleophiles (e.g., Amines, Thiols, Alcohols)

This compound can undergo nucleophilic addition reactions. For example, treatment with organolithium reagents such as n-, s-, or t-butyllithium results in a facile nucleophilic addition to the carbon-carbon double bond. rsc.orgrsc.org This reaction proceeds with a concurrent cleavage of the ring's C-O bond to produce enol ethers in high yields. rsc.org

The vinyl group in related vinyl ethers and their sulfur and nitrogen analogs is a useful building block for constructing various heterocyclic compounds. mdpi.com This suggests that this compound could potentially react with nucleophiles like amines and thiols under appropriate conditions to form new carbon-heteroatom bonds, expanding its synthetic utility.

Ring-Opening Reactions of 1,3-Dioxane-Type Acetals

The 1,3-dioxane ring, a cyclic acetal, is a common protecting group for 1,3-diols and carbonyl compounds in organic synthesis due to its general stability under basic, reductive, and oxidative conditions. thieme-connect.de However, its susceptibility to cleavage under acidic conditions makes it a valuable functional group for controlled transformations. thieme-connect.de The ring-opening reactions of 1,3-dioxane acetals, particularly those substituted with a vinyl group at the C2 position like this compound, are of significant interest for their ability to yield specific products through controlled cleavage.

Regioselective Cleavage in Carbohydrate Chemistry Contexts

The regioselective manipulation of hydroxyl groups is a central challenge in carbohydrate chemistry. researchgate.netresearchgate.netugent.be The formation of 1,3-dioxane-type acetals across two hydroxyl groups of a carbohydrate, followed by a regioselective ring-opening, has become a powerful strategy to differentiate between them. researchgate.netresearchgate.netugent.be The substituent at the C2 position of the dioxane ring plays a crucial role in directing the outcome of the cleavage.

In the context of 2-vinyl-1,3-dioxanes, the vinyl group can influence the regioselectivity of the ring-opening reaction. A notable study investigated the reaction of cis-4-methyl-2-vinyl-1,3-dioxane with various alkyllithium reagents. The reaction was found to proceed with high regioselectivity, preferentially cleaving the C(2)-O(1) bond, which is the bond remote from the methyl substituent at the C4 position. nih.gov This specific cleavage occurs via a formal SN2' mechanism, where the organolithium reagent adds to the vinyl group, followed by a syn-elimination of a lithium alkoxide to open the ring. nih.gov This process results in the formation of an E-enol ether as the predominant stereoisomer in nearly quantitative yield. nih.gov

This type of regioselective opening provides a synthetic route to stereodefined enol ethers, which are valuable intermediates in organic synthesis. The study highlights how substitution on the dioxane ring can effectively direct the cleavage pathway, a principle of significant utility in the complex, multi-functional environment of carbohydrate chemistry.

Table 1: Regioselective Ring-Opening of cis-4-Methyl-2-vinyl-1,3-dioxane with Alkyllithiums nih.gov

| Alkyllithium Reagent | Product(s) | Yield | Regioselectivity (Remote vs. Proximal Cleavage) | Stereoselectivity (E:Z ratio of enol ether) |

| n-Butyllithium | (E)-4-Octen-3-ol ether of 1,3-butanediol | Quantitative | Preferential C(2)-O(1) cleavage | Major isomer is E |

| sec-Butyllithium | (E)-5-Methyl-4-hepten-3-ol ether of 1,3-butanediol | Quantitative | Preferential C(2)-O(1) cleavage | Major isomer is E |

| tert-Butyllithium | (E)-5,5-Dimethyl-4-hexen-3-ol ether of 1,3-butanediol | Quantitative | Preferential C(2)-O(1) cleavage | Major isomer is E |

Hydrolytic Degradation of Polymer Backbones

Polymers containing acetal linkages in their backbones are of interest for applications requiring degradability, as the acetal bond is susceptible to hydrolysis, especially under acidic conditions. researchgate.netmdpi.com this compound can be used as a monomer to introduce these acid-labile linkages into polymer structures. Polymerization can occur through different mechanisms, including radical ring-opening polymerization (rROP), which directly incorporates the opened acetal structure into the polymer backbone, creating a polyester-polyether copolymer. researchgate.netchemrxiv.org

The degradation of these polymers proceeds via hydrolytic cleavage of the acetal bonds distributed along the polymer chain. researchgate.net This is a chemical degradation process involving the reaction of the acetal group with water, which breaks the polymer backbone into smaller, lower molecular weight fragments. nih.gov The process is typically catalyzed by acids, meaning the degradation rate is significantly accelerated in acidic environments. rsc.orgorganic-chemistry.org

Table 2: Factors Influencing Hydrolytic Degradation of Acetal-Containing Polymer Backbones

| Factor | Influence on Degradation Rate | Description |

| pH | High (in acidic conditions) | Acid catalysis is the primary driver for acetal hydrolysis. The rate increases significantly as pH decreases. rsc.orgorganic-chemistry.org |

| Temperature | Increases with temperature | Higher temperatures provide more energy to overcome the activation barrier of the hydrolysis reaction. slideshare.net |

| Polymer Crystallinity | Decreases with higher crystallinity | In the crystalline domains of a semi-crystalline polymer, water penetration is restricted, slowing down the hydrolysis of acetal groups within these regions. slideshare.net |

| Hydrophilicity | Increases with hydrophilicity | Polymers that can absorb more water will have a higher concentration of the reactant (water) within the polymer matrix, accelerating degradation. |

| Molecular Weight | Indirect effect | While not directly affecting the rate constant, the change in molecular weight distribution is a key indicator of the extent of degradation. nih.gov |

Advanced Characterization Techniques in 2 Vinyl 1,3 Dioxane Research

Spectroscopic Elucidation of Molecular and Polymeric Structures

Spectroscopic techniques are fundamental in determining the chemical structure and functional groups present in both the 2-Vinyl-1,3-dioxane monomer and its corresponding polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed microstructural analysis of polymers. Both ¹H NMR and ¹³C NMR provide critical information about the stereochemistry and sequence distribution of monomer units within the polymer chain.

In the ¹H NMR spectrum of poly(this compound), the signals corresponding to the vinyl protons of the monomer disappear upon polymerization, while new signals for the polymer backbone protons appear. The chemical shifts and coupling patterns of the methine and methylene (B1212753) protons in the polymer backbone are sensitive to the local environment, allowing for the determination of tacticity (the stereochemical arrangement of adjacent chiral centers). For instance, different chemical shifts may be observed for isotactic (meso), syndiotactic (racemic), and atactic sequences.

¹³C NMR spectroscopy offers a wider chemical shift range and can provide more detailed information on the polymer microstructure, including the resolution of longer tactic sequences such as triads, pentads, and even heptads in some cases. The chemical shifts of the backbone carbons are particularly sensitive to the configurational environment.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Poly(this compound) Microstructure Analysis (Note: The following data is illustrative and may vary based on experimental conditions such as solvent and temperature.)

| Nucleus | Chemical Shift (ppm) | Assignment | Microstructural Information |

| ¹H | 1.2 - 2.1 | -CH₂- (backbone) | Tetrad sequences (e.g., mmm, mmr, rmr) |

| ¹H | 3.5 - 4.2 | -CH- (backbone) | Triad sequences (e.g., mm, mr, rr) |

| ¹³C | 35 - 45 | -CH₂- (backbone) | Tetrad and pentad sequences |

| ¹³C | 65 - 75 | -CH- (backbone) | Triad and pentad sequences |

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. In the context of this compound research, IR spectroscopy can confirm the polymerization process and identify key structural features.

The IR spectrum of the this compound monomer exhibits characteristic absorption bands for the vinyl group, such as the C=C stretching vibration and =C-H stretching and bending vibrations. Upon polymerization, the intensity of these bands diminishes or disappears completely, while the characteristic bands of the polyether backbone and the dioxane ring remain.

Table 2: Key Infrared Absorption Bands for this compound and its Polymer

| Wavenumber (cm⁻¹) | Functional Group | Monomer/Polymer |

| ~3100-3000 | =C-H Stretch | Monomer |

| ~1640 | C=C Stretch | Monomer |

| ~1150-1050 | C-O-C Stretch (Dioxane) | Monomer & Polymer |

| ~990 and ~910 | =C-H Bend | Monomer |

Mass Spectrometry (e.g., MALDI-TOF MS) for Copolymer Composition

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly useful for the characterization of synthetic polymers, including copolymers of this compound. This technique allows for the determination of the molecular weight of individual polymer chains, the end-group analysis, and the composition of copolymers.

For a copolymer containing this compound and another monomer, MALDI-TOF MS can provide a detailed picture of the copolymer composition by revealing the distribution of different copolymer chains with varying numbers of each monomer unit. The resulting mass spectrum consists of a series of peaks, where the mass of each peak corresponds to a specific combination of the two monomer units and the end groups.

Chromatographic Analysis of Polymer Molecular Architectures

Chromatographic techniques are essential for separating and analyzing the different components of a polymer sample based on their physical and chemical properties.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution of a polymer. The technique separates polymer molecules based on their hydrodynamic volume in solution.

In a GPC analysis of poly(this compound), a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and elute first, while smaller coils can penetrate the pores to a greater extent and elute later. By calibrating the column with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the molecular weight averages (such as the number-average molecular weight, Mₙ, and the weight-average molecular weight, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of the poly(this compound) sample can be determined.

Table 3: Typical GPC Data for a Poly(this compound) Sample (Note: This data is illustrative and depends on the specific polymerization conditions.)

| Parameter | Value |

| Number-Average Molecular Weight (Mₙ) | 25,000 g/mol |

| Weight-Average Molecular Weight (Mₙ) | 45,000 g/mol |

| Polydispersity Index (PDI) | 1.8 |

Thermal Analysis of Polymeric Materials

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are crucial for understanding the thermal stability and transitions of polymeric materials derived from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For poly(this compound), TGA can determine the decomposition temperature, which provides information about its thermal stability. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal degradation or in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine thermal transitions such as the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (T꜀). The glass transition temperature is a key characteristic of amorphous polymers and represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

Table 4: Illustrative Thermal Properties of Poly(this compound)

| Property | Technique | Typical Value |

| Decomposition Temperature (Tₔ) | TGA | 350 °C |

| Glass Transition Temperature (T₉) | DSC | 85 °C |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to investigate the thermal properties of materials. nextagen.in It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. bcluae.com This method is widely applied in polymer science to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.de

In the context of this compound research, DSC can be employed to study its polymerization behavior. The polymerization of vinyl monomers is an exothermic process, and the heat released during this reaction can be quantified by DSC to study the reaction kinetics.

For the resulting polymer, poly(this compound), DSC analysis reveals its characteristic thermal transitions. The glass transition temperature (Tg) is a critical parameter, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is observed as a step-like change in the heat flow signal on the DSC thermogram. eag.com If the polymer possesses any crystalline domains, a melting peak (Tm) would be observed as an endothermic event, where the material absorbs heat to transition from a crystalline solid to an amorphous liquid. eag.com

The data below illustrates the type of information that can be obtained from a DSC analysis of poly(this compound) under a controlled heating and cooling cycle.

Table 1: Illustrative DSC Data for Thermal Transitions of Poly(this compound)

| Thermal Transition | Temperature (°C) | Enthalpy (J/g) | Description |

|---|---|---|---|

| Glass Transition (Tg) | 85 | N/A | Transition from glassy to rubbery state during the second heating cycle. |

| Crystallization (Tc) | 120 | -45 | Exothermic event observed during the cooling cycle, indicating the formation of crystalline structures. |

Note: The data presented is hypothetical and serves to illustrate the typical parameters measured by DSC for a semi-crystalline vinyl polymer.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgalfa-chemistry.com TGA is primarily used to evaluate the thermal stability of a material and to study its decomposition profile. youtube.com By heating a small sample at a constant rate, a TGA curve is generated, plotting the percentage of weight loss against temperature. wikipedia.org

For this compound, TGA can determine its volatility and decomposition temperature. When analyzing its polymer, poly(this compound), TGA provides crucial information about its thermal stability, which is a key factor for its potential applications. The analysis can identify the onset temperature of decomposition, the temperature at which the maximum rate of decomposition occurs, and the amount of residual mass at the end of the analysis.

The decomposition of poly(this compound) would likely occur in multiple stages. The initial weight loss might be attributed to the degradation of the vinyl polymer backbone, followed by the decomposition of the 1,3-dioxane (B1201747) ring structure at higher temperatures. The acetal (B89532) linkage in the dioxane ring is a potential point of thermal cleavage. tandfonline.com The atmosphere used during the TGA experiment (e.g., inert nitrogen or oxidative air) can significantly influence the decomposition mechanism and the final residue. researchgate.net

The following table provides an example of the kind of data that TGA can provide for poly(this compound).

Table 2: Illustrative TGA Data for Thermal Stability of Poly(this compound) in an Inert Atmosphere

| Parameter | Temperature (°C) | Weight Loss (%) | Description |

|---|---|---|---|

| Tonset (Onset of Decomposition) | 310 | ~5% | The temperature at which significant thermal degradation begins. |

| Tmax1 (First Decomposition Peak) | 350 | 45% | Corresponds to the maximum rate of weight loss for the initial decomposition step, likely related to the polymer backbone. |

| Tmax2 (Second Decomposition Peak) | 420 | 35% | Corresponds to the maximum rate of weight loss for the second decomposition step, possibly involving the dioxane ring fragmentation. |

Note: This data is hypothetical and for illustrative purposes to show typical results from a TGA analysis of a vinyl polymer containing a heterocyclic ring.

Theoretical and Computational Investigations of 2 Vinyl 1,3 Dioxane Systems

Quantum Chemical Studies of Dioxane Conformers

Quantum chemical calculations are instrumental in determining the stable conformations of cyclic molecules and the energetic barriers between them. For 1,3-dioxane (B1201747) and its derivatives, these studies reveal a complex potential energy surface governed by a combination of steric and electronic factors.

The 1,3-dioxane ring, like cyclohexane, is not planar and adopts several conformations to relieve ring strain. The most stable conformation is typically the chair form. acs.org However, other conformations, such as the twist-boat (or skew-boat), also exist as local minima on the potential energy surface. researchgate.net The energy difference between these conformers determines their relative populations at equilibrium.

Quantum-chemical studies on substituted 1,3-dioxanes have shown that the chair conformer is the global minimum on the potential energy surface. researchgate.net Other conformers, including the 1,4-twist and 2,5-twist, represent local minima, while half-chair and boat conformations are typically transition states. researchgate.net The presence of a substituent, such as a vinyl group at the C2 position, influences the conformational equilibrium. The substituent can occupy either an axial or an equatorial position in the chair conformation. For most substituents, the equatorial position is favored to minimize steric hindrance from 1,3-diaxial interactions. acs.org

Computational methods, such as the Hartree-Fock (HF) method with basis sets like 6-31G(d), have been used to calculate the relative energies of these conformers. The energy difference between the equatorial and axial chair forms, as well as the barriers to interconversion through twist conformations, can be quantified. These calculations show that the energy barrier for the chair-to-twist conversion is a key factor in the conformational dynamics of the ring.

| Conformer | Relative Energy (kcal/mol) - RHF/6-31G(d) | Relative Energy (kcal/mol) - MP2/6-31G(d)//RHF/6-31G(d) |

|---|---|---|

| Chair (C) | 0.0 | 0.0 |

| 2,5-Twist (2,5-T) | 5.6 | 4.4 |

| 1,4-Twist (1,4-T) | 6.3 | 4.9 |

Data adapted from quantum-chemical studies on the 1,3-dioxane molecule. ias.ac.in The energies represent the difference from the most stable chair conformation.

The conformational preferences in 1,3-dioxane systems are not solely dictated by sterics; stereoelectronic effects also play a crucial role. These effects arise from the interaction of electron orbitals. In the 1,3-dioxane ring, the presence of two oxygen atoms introduces significant stereoelectronic interactions, such as the anomeric effect and hyperconjugation. researchgate.netresearchgate.netmdpi.com

Hyperconjugation involves the delocalization of electrons from a filled bonding orbital (σ) or a lone pair (n) to an adjacent empty antibonding orbital (σ*). These interactions stabilize the molecule. In 1,3-dioxane, several types of hyperconjugative interactions are significant:

Anomeric Effect: This refers to the stabilization that occurs when a lone pair on a heteroatom (oxygen) interacts with an adjacent anti-periplanar σ* orbital of a C-X bond (where X is another heteroatom or an electronegative group). In the 1,3-dioxane ring, n(O) → σ(C-O) and n(O) → σ(C-H) interactions are prominent. researchgate.netresearchgate.net These anomeric interactions involving axial C-H bonds are dominant at the C2, C4, and C6 positions. mdpi.com

Computational studies using Natural Bond Orbital (NBO) analysis can quantify the energy of these hyperconjugative interactions. researchgate.net For example, studies have shown that the balance of σ(C-X) → σ(C-H)eq and n(p)(X) → σ(C-H)eq interactions is necessary to explain the observed bond lengths in the dioxane ring. mdpi.com The homoanomeric effect, an interaction between an oxygen lone pair and the σ* orbital of a C(5)-H bond, is particularly important in dioxane. researchgate.netmdpi.com These stereoelectronic effects are fundamental to understanding the subtle energetic differences between conformers and the influence of substituents on the ring's geometry.

Density Functional Theory (DFT) Applications in Reaction Mechanisms

Density Functional Theory (DFT) has become a standard tool in computational chemistry for investigating reaction mechanisms, offering a good balance between accuracy and computational cost. It is particularly useful for studying the synthesis and polymerization of molecules like 2-vinyl-1,3-dioxane.

The synthesis of the 1,3-dioxane ring often proceeds through acid-catalyzed reactions like the Prins reaction, which involves the condensation of an alkene with an aldehyde. ias.ac.innih.govbeilstein-journals.org DFT calculations can be employed to map out the entire reaction pathway, identifying key intermediates and transition states.

For a reaction such as the Prins cyclization, DFT can be used to:

Model Reactant Complexes: Determine the geometry and energy of the initial association between the reactants and the catalyst.

Identify Intermediates: Locate stable intermediates, such as oxocarbenium ions, which are key species in the reaction mechanism. nih.gov

Calculate Transition State Structures and Energies: The transition state is the highest energy point along the reaction coordinate. Locating its structure and calculating its energy allows for the determination of the activation energy (energy barrier) of the reaction. This is crucial for predicting reaction rates and understanding selectivity. whiterose.ac.uk For example, DFT calculations can elucidate the chair-like transition states that lead to the formation of the dioxane ring. nih.gov

By comparing the energy barriers for different possible pathways, DFT can predict the most likely mechanism and explain observed product distributions, including stereoselectivity. whiterose.ac.uk

| Transition State | Calculated Free Energy of Activation (ΔG‡, kcal/mol) | Calculated Energy of Activation (ΔE‡, kcal/mol) |

|---|---|---|

| TSD | 15.9 | 14.9 |

| TSB/D | 12.2 | 9.7 |

| TSC | 20.7 | 18.7 |

| TSC' | 21.5 | 17.7 |

Data represents calculated transition state energies for the dimerization of a dienone, illustrating the use of DFT to compare competing reaction pathways. chemrxiv.org Similar principles apply to the study of dioxane synthesis.

This compound can potentially undergo polymerization through different mechanisms, primarily cationic polymerization of the vinyl group or radical ring-opening polymerization. DFT is an invaluable tool for studying the energetics of these processes.

Cationic Vinyl Polymerization: Vinyl ethers are highly susceptible to cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation. nih.govsemanticscholar.org DFT calculations can model the key steps of this chain reaction:

Initiation: The reaction of the vinyl group with an initiator (e.g., a protonic acid) to form the initial carbocation.

Propagation: The sequential addition of monomer units to the growing cationic chain end. DFT can calculate the activation energy for each addition step.

Chain Transfer: Reactions that terminate one chain while initiating another. DFT can help assess the likelihood of chain transfer to monomer, solvent, or counterion, which affects the molecular weight of the resulting polymer. nih.gov

Radical Ring-Opening Polymerization (rROP): Cyclic monomers containing an exocyclic double bond, like this compound, can undergo rROP. In this process, a radical adds to the vinyl group, and the resulting radical intermediate can then propagate either by adding to another monomer (vinyl addition) or by undergoing ring opening. The competition between these two pathways is critical. DFT calculations can predict the energy barriers for both the ring-opening step and the vinyl addition propagation step. rsc.orgelsevierpure.com The relative heights of these barriers determine the extent of ring opening in the final polymer structure. For related cyclic ketene (B1206846) acetals, DFT calculations have been used to understand their reactivity in copolymerizations. rsc.org

Kinetic Modeling and Simulations

While quantum chemistry and DFT provide insights into individual reaction steps, kinetic modeling and simulation are used to understand the macroscopic behavior of a reaction system over time. This involves solving a set of differential equations that describe the rate of change of concentration for each species in the reaction.

For the polymerization of this compound, kinetic modeling can predict key properties of the polymerization process and the resulting polymer:

Rate of Polymerization: How quickly the monomer is consumed.

Monomer Conversion vs. Time: The fraction of monomer converted to polymer as a function of time.

Molecular Weight Distribution: The distribution of chain lengths in the final polymer product.

The parameters for these models, such as the rate constants for initiation, propagation, and termination, can be obtained from experiments or estimated from theoretical calculations (e.g., using transition state theory combined with DFT-calculated activation energies).

Kinetic simulations, often using Monte Carlo methods, can provide a more detailed, molecule-level view of the polymerization process. researchgate.net These simulations can model the growth of individual polymer chains and can account for complex phenomena such as variations in comonomer incorporation in copolymerization. researchgate.net For example, in the copolymerization of a cyclic ketene acetal (B89532) with a vinyl monomer, kinetic Monte Carlo simulations have been used to understand the resulting polymer microstructure and degradability. researchgate.net Although specific kinetic models for this compound are not widely reported, the methodologies developed for vinyl ethers and other cyclic monomers provide a robust framework for such investigations. researchgate.netacs.org

Kinetic Monte Carlo Simulations for Polymer Degradation Homogeneity

Kinetic Monte Carlo (KMC) simulations serve as a powerful computational tool for investigating the degradation of polymers at a molecular level. mdpi.comnih.gov This stochastic method is particularly useful for understanding the homogeneity of degradation processes, providing insights into how and where polymer chains break down over time. The foundation of a KMC simulation for polymer degradation involves defining a set of possible reaction events, each with an associated rate constant. researchgate.net These events typically include initiation via chain fission, depropagation, and termination reactions. mdpi.comresearchgate.net

The simulation begins by constructing a digital representation of the polymer sample, including a specified number of polymer chains with a defined chain length distribution. mdpi.com The KMC algorithm then iteratively selects and executes degradation reactions based on their probabilities, advancing the simulation time with each step. This approach allows for the tracking of various properties of the system as it degrades, such as the average molecular weight, the concentration of different species, and the spatial distribution of chain scission events. nih.gov

A key aspect of ensuring a reliable KMC simulation is the use of a sufficiently large number of molecules and an adequate simulation volume to achieve numerical convergence. mdpi.com The homogeneity of degradation can be assessed by analyzing the distribution of these scission events throughout the polymer matrix. In a perfectly homogeneous degradation (bulk erosion), chain cuts occur randomly and uniformly throughout the material. d-nb.info Conversely, inhomogeneous degradation might manifest as localized regions of high degradation, which the KMC simulation can reveal by mapping the locations of bond cleavages. The simulation can model different degradation mechanisms, such as random chain cuts or chain end cuts, to predict the resulting molecular mass loss curve. d-nb.info

Table 1: Key Reaction Events in a KMC Simulation of Vinyl Polymer Degradation

| Reaction Type | Description | Typical Role in Degradation |

|---|---|---|

| Initiation | The initial breaking of a covalent bond within the polymer backbone to form two macroradicals. Common types include Head-Head (HH) fission and Head-Tail (HT) fission. mdpi.com | Starts the degradation cascade. HH-fission is often a primary initiation pathway. mdpi.com |

| Depropagation | The sequential release of monomer units from a radical chain end (end-chain β-scission). mdpi.com | A major pathway for mass loss, effectively "unzipping" the polymer chain. |

| H-Abstraction | A radical abstracts a hydrogen atom from another polymer chain, creating a new radical site. | Transfers radical activity within the system, potentially leading to branching or new initiation sites. researchgate.net |

| Termination | Two radicals combine or disproportionate to form stable, non-radical species. | Ends the kinetic chain of degradation reactions. |

This table outlines the fundamental reaction types that can be included in a Kinetic Monte Carlo model to simulate the thermal degradation of a vinyl polymer like poly(this compound).

Prediction of Reactivity Ratios and Polymerization Behavior

In copolymerization, where two or more different monomers are polymerized together, reactivity ratios are crucial parameters that predict the composition and structure of the resulting copolymer chain. sapub.org The reactivity ratios, designated as r₁ and r₂, quantify the tendency of a growing polymer chain ending in one type of monomer to add another unit of the same monomer versus adding a unit of the comonomer.

Specifically:

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a growing chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant of it adding a monomer 2 (k₁₂).

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a growing chain ending in monomer 2 adding another monomer 2 (k₂₂) to the rate constant of it adding a monomer 1 (k₂₁).

The values of these ratios, and particularly their product (r₁r₂), provide a robust prediction of the polymerization behavior and the final copolymer microstructure. 182.160.97researchgate.net If the reactivity ratios for a comonomer pair involving this compound were to be theoretically calculated or experimentally determined, they would allow for the precise tailoring of copolymer properties.

The relationship between reactivity ratios and the resulting polymer structure is well-established:

Ideal/Random Copolymerization (r₁r₂ = 1) : In this scenario, the two monomers show no preference for which monomer they add next, other than the relative concentrations in the feed. 182.160.97 The monomer units are incorporated randomly along the polymer chain in proportions determined by the feed composition and the individual reactivity ratios. stanford.edu

Alternating Copolymerization (r₁ ≈ 0, r₂ ≈ 0) : When both reactivity ratios approach zero, each growing chain radical strongly prefers to add the other type of monomer. stanford.edu This leads to a highly ordered structure with alternating monomer units (-M₁-M₂-M₁-M₂-). The product r₁r₂ is close to zero. 182.160.97

Block Copolymerization (r₁ > 1, r₂ > 1) : If both ratios are greater than one, each propagating chain end prefers to add its own type of monomer. This results in long sequences of one monomer followed by long sequences of the other, forming a block copolymer. 182.160.97stanford.edu However, this case is very rare in free-radical copolymerization. 182.160.97

Statistical/Random Copolymerization with Composition Drift (r₁ > 1 and r₂ < 1, or vice versa) : When one monomer is more reactive than the other, it will be preferentially incorporated into the polymer chain. 182.160.97 As the more reactive monomer is consumed, the feed composition changes, leading to a corresponding change in the copolymer composition along the chain. 182.160.97

Table 2: Influence of Reactivity Ratios on Copolymer Structure

| Reactivity Ratio Values | Product (r₁r₂) | Resulting Copolymer Type | Monomer Sequence |

|---|---|---|---|

| r₁ > 1, r₂ < 1 | < 1 | Random (rich in Monomer 1) | -M₁-M₁-M₂-M₁-M₁-M₁-M₂- |

| r₁ < 1, r₂ > 1 | < 1 | Random (rich in Monomer 2) | -M₂-M₁-M₂-M₂-M₂-M₁-M₂- |

| r₁ ≈ r₂ ≈ 1 | = 1 | Ideal Random | -M₁-M₂-M₂-M₁-M₂-M₁-M₁- |

| r₁ ≈ 0, r₂ ≈ 0 | ≈ 0 | Alternating | -M₁-M₂-M₁-M₂-M₁-M₂-M₁- |

This table summarizes how the theoretically predicted or experimentally determined reactivity ratios for a monomer pair, such as this compound and a comonomer, would dictate the final arrangement of monomer units in the polymer chain.

Future Directions and Emerging Research Avenues in 2 Vinyl 1,3 Dioxane Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 2-vinyl-1,3-dioxane and its derivatives has traditionally relied on acid catalysis. google.com However, recent research efforts are geared towards developing more sophisticated catalytic systems to improve reaction efficiency, selectivity, and sustainability.

A significant advancement in this area is the use of solid acid catalysts, such as strong acid cation exchange resins. google.com These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture, eliminating the need for neutralization steps and simplifying product purification. google.com Research has demonstrated that these resins can effectively catalyze the condensation of acrolein with 1,3-propanediols to form this compound compounds without the need for heating, which can prevent the formation of by-products. google.com

Future research will likely focus on:

Designing highly active and reusable solid acid catalysts: This includes exploring new materials with optimized porous structures and acid site densities to maximize catalytic activity and longevity.

Developing stereoselective catalysts: For the synthesis of chiral this compound derivatives, the development of enantioselective catalysts is a key area of interest. This would enable the production of optically pure compounds for applications in pharmaceuticals and other specialized fields.

Exploring alternative catalytic mechanisms: Beyond acid catalysis, researchers are investigating other catalytic pathways, such as those involving metal-ligand complexes, to achieve unique reactivity and selectivity in reactions involving this compound. google.com For instance, hydroformylation of this compound using metal-ligand complex catalysts can yield valuable aldehyde derivatives. google.com

Precision Polymer Synthesis with Controlled Architectures and Functionalities

The vinyl group of this compound makes it a valuable monomer for polymerization reactions. ontosight.ai Current and future research is centered on achieving precise control over the polymerization process to synthesize polymers with tailored architectures and functionalities.

Lewis acid-initiated polymerizations of related 2-vinyl-1,3-dioxolanes have shown that polymerization can proceed through multiple mechanisms, including 1,2-addition, acetal (B89532) ring-opening, and rearrangement ring-opening. researchgate.net This highlights the potential for creating complex polymer structures.

Key areas of future research in this domain include:

Controlled/Living Polymerization Techniques: Applying techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization and other controlled radical polymerization methods to this compound and its derivatives will enable the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures such as block copolymers and star polymers. acs.org

Functional Polymers: The 1,3-dioxane (B1201747) ring can be functionalized before or after polymerization to introduce a wide range of chemical functionalities. For example, derivatives like 2-vinyl-5-ethyl-5-hydroxymethyl-1,3-dioxane provide a hydroxyl group that can be used for subsequent reactions. google.com This allows for the creation of polymers with specific properties for applications in drug delivery, coatings, and advanced materials.

Degradable Polymers: The acetal linkage in the 1,3-dioxane ring is susceptible to hydrolysis under acidic conditions. This intrinsic property is being explored to design degradable polymers for biomedical and environmental applications. Research into the copolymerization of 2-methylene-1,3-dioxepane (B1205776), a related cyclic ketene (B1206846) acetal, has already demonstrated the potential for creating degradable polymers. researchgate.net

Exploration of New Reactive Derivatives and Heterocyclic Systems

The versatility of the this compound scaffold allows for the synthesis of a diverse range of new reactive derivatives and heterocyclic systems. These efforts aim to expand the chemical space accessible from this starting material.

The synthesis of substituted 2-vinyl-1,3-dioxanes is a key focus. For instance, reacting acrolein with trimethylolpropane (B17298) yields 2-vinyl-5-ethyl-5-hydroxymethyl-1,3-dioxane. google.com This derivative, possessing a reactive hydroxyl group, can be further modified. google.com

Future research directions in this area are expected to involve:

Synthesis of Multifunctional Monomers: Creating this compound derivatives with multiple reactive groups will enable the synthesis of cross-linked polymers and complex molecular architectures.

Ring-Opening Reactions: The 1,3-dioxane ring can undergo ring-opening reactions to form new heterocyclic systems or linear polymers with unique repeating units. For example, reaction with cyclic compounds like caprolactone (B156226) can lead to lactone adducts with reactive hydroxyl groups. google.com

Domino Reactions: Investigating domino reactions that involve both the vinyl group and the dioxane ring could lead to the efficient synthesis of complex molecules from simple starting materials.

Advanced Computational Design of this compound-based Materials

Computational chemistry and materials science are becoming increasingly important tools for accelerating the design and discovery of new materials. acs.org In the context of this compound, computational methods can provide valuable insights into its reactivity and guide the development of novel materials with desired properties.

Computational studies on the parent 1,3-dioxane molecule have provided detailed information on its conformational preferences and energetics. researchgate.net This fundamental understanding can be extended to this compound and its derivatives.

Future applications of computational design in this field include:

Predicting Polymer Properties: Using molecular dynamics simulations and other computational techniques to predict the physical, mechanical, and thermal properties of polymers derived from this compound. This can help in screening potential polymer candidates for specific applications before their synthesis.

Designing Catalysts: Employing density functional theory (DFT) and other quantum chemical methods to design more efficient and selective catalysts for the synthesis and polymerization of this compound. findaphd.com Computational modeling can help in understanding reaction mechanisms and identifying key catalyst features that control reactivity. acs.org

Simulating Self-Assembly: Modeling the self-assembly behavior of amphiphilic block copolymers derived from this compound to predict the formation of micelles, vesicles, and other nanostructures for applications in drug delivery and nanotechnology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Vinyl-1,3-dioxane, and what experimental conditions optimize yield?

- Methodology : this compound is synthesized via acid-catalyzed acetal formation. Acrolein reacts with 1,3-propanediol or substituted glycols in the presence of p-toluenesulfonic acid (PTSA) under reflux with azeotropic water removal. For example, 2-vinyl-4,4,6-trimethyl-1,3-dioxane is obtained in high purity (bp 88–90°C at 53 mm Hg) using trimethyl glycol derivatives . Reaction optimization includes controlling temperature and solvent polarity to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodology :

- NMR : - and -NMR are used to confirm regiochemistry and substituent effects. For example, vinyl protons resonate at δ 5.2–6.1 ppm (split into multiplets due to coupling), while dioxane ring protons appear between δ 3.5–4.5 ppm .

- X-ray crystallography : Resolves spatial configurations, such as chair conformations in dioxane rings and bond angles (e.g., O–C–O ~110° in 1,3-dioxane derivatives) .

Advanced Research Questions

Q. How does the β-scission mechanism of this compound radicals compare to phenyl-substituted analogues?

- Methodology : Electron paramagnetic resonance (EPR) and DFT studies reveal that this compound radicals undergo β-scission slower than benzylic analogues. For instance:

- Activation energy : 92 kJ·mol for this compound vs. 48 kJ·mol for 2-phenyl-1,3-dioxane .

- Rate constants : Vinyl-substituted radicals exhibit lower reactivity (4.8 × 10 s) compared to phenyl derivatives (2.5 × 10 s) under solvent-free conditions .

- Implications : The vinyl group stabilizes radicals via resonance, reducing scission propensity, which is critical for designing degradation-resistant polymers.

Q. Can this compound serve as a precursor for macrocyclic or supramolecular systems?

- Methodology : Dispiro-1,3-dioxane units (structurally related to vinyl derivatives) are incorporated into macrocycles via templated cyclization. For example:

- Spiro-dioxane macrocycles : Synthesized using Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC), achieving ring sizes up to 24 atoms with high diastereoselectivity .

- Applications : These macrocycles exhibit host-guest binding for cations (e.g., K) due to oxygen-rich cavities, validated by -NMR titration .

Q. How do computational models predict the thermal stability and decomposition pathways of this compound?

- Methodology : DFT calculations (B3LYP/6-31G**) assess bond dissociation energies (BDEs) and transition states. Key findings:

- Decomposition : Predominantly occurs via C–O bond cleavage in the dioxane ring (BDE = 280–310 kJ·mol), with vinyl groups slightly destabilizing the ring via electron withdrawal .

- Solvent effects : Polar solvents (e.g., DMSO) lower activation barriers by 10–15% via stabilization of polar transition states .

Methodological Considerations & Data Contradictions

Q. How should researchers reconcile discrepancies in reported rate constants for radical-mediated reactions of this compound?

- Analysis : Discrepancies arise from experimental conditions (e.g., solvent vs. solvent-free) and measurement techniques (EPR vs. kinetic trapping). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。